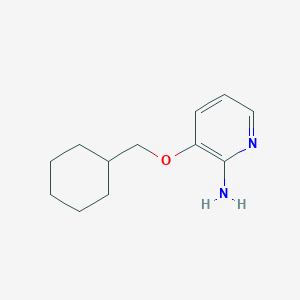

3-(Cyclohexylmethoxy)pyridin-2-amine

Description

3-(Cyclohexylmethoxy)pyridin-2-amine (molecular formula: C₁₂H₁₈N₂O) is a pyridine derivative featuring a cyclohexylmethoxy substituent at the 3-position and an amine group at the 2-position of the pyridine ring. Its structural attributes include:

- SMILES:

C1CCC(CC1)COC2=C(N=CC=C2)N - InChIKey: GSQLAKVHHSYJHS-UHFFFAOYSA-N .

Properties

IUPAC Name |

3-(cyclohexylmethoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQLAKVHHSYJHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=C(N=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethoxy)pyridin-2-amine typically involves the reaction of 2-aminopyridine with cyclohexylmethanol under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethoxy)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or THF under inert atmosphere.

Substitution: Electrophilic reagents like halogens or nucleophilic reagents such as amines; reactions are conducted in polar solvents like DMF or acetonitrile.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-(Cyclohexylmethoxy)pyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-Cyclohexylpyridin-3-amine

- Structure : Cyclohexyl group attached via a direct amine linkage (N–C bond) at the pyridine’s 3-position.

- Synthesis: Prepared via a 10-minute reaction with 3-aminopyridine, yielding 84% after column chromatography .

- Properties : Lower molecular weight (C₁₁H₁₆N₂) and higher polarity due to the amine group, contrasting with the ether-linked cyclohexylmethoxy group in the target compound.

3-(2-Methoxyethoxy)pyridin-2-amine

3-[(3,4-Dichlorobenzyl)oxy]pyridin-2-amine

- Structure : Dichlorobenzyloxy substituent introduces electron-withdrawing chlorine atoms.

Substituent Effects on Electronic and Physical Properties

Key Observations :

- Lipophilicity : Cyclohexylmethoxy > Dichlorobenzyloxy > Methanesulfonylethoxy.

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) increase pyridine ring electrophilicity, whereas electron-donating groups (e.g., methoxy) decrease it.

Biological Activity

3-(Cyclohexylmethoxy)pyridin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a cyclohexylmethoxy group at the 3-position and an amino group at the 2-position. Its molecular formula is C13H17N1O1, and it possesses unique chemical properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the cyclohexylmethoxy group enhances lipophilicity, which may facilitate membrane permeability and receptor binding.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate the activity of certain receptors, potentially affecting signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against various bacterial strains.

- Antioxidant Effects : The compound may demonstrate antioxidant activity, contributing to cellular protection against oxidative stress.

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.

Case Studies and Experimental Data

-

Antimicrobial Studies

- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating moderate antibacterial activity compared to standard antibiotics .

- Cytotoxicity Assays

- Antioxidant Activity

Comparative Analysis with Similar Compounds

A comparison of the biological activities of this compound with structurally similar compounds reveals distinct differences in potency and selectivity:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) | Antioxidant Activity (DPPH IC50 µM) |

|---|---|---|---|

| This compound | 32 - 128 | 10 - 30 | 25 |

| Similar Compound A | 64 - 256 | 20 - 50 | 30 |

| Similar Compound B | >256 | >50 | >40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.